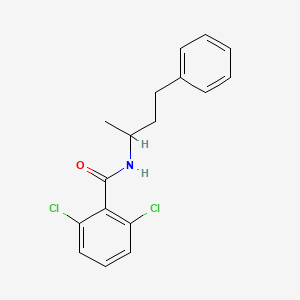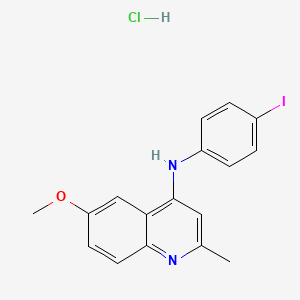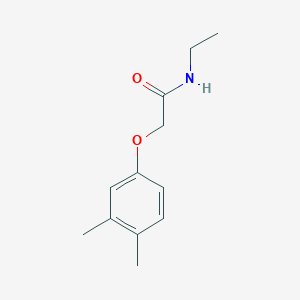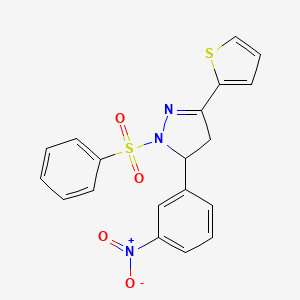![molecular formula C27H30N2O2 B3982419 1-[(3,4-dimethylphenoxy)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B3982419.png)
1-[(3,4-dimethylphenoxy)acetyl]-4-(diphenylmethyl)piperazine
Vue d'ensemble
Description
1-[(3,4-dimethylphenoxy)acetyl]-4-(diphenylmethyl)piperazine, also known as DAPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit promising biological activity in various studies.
Mécanisme D'action
The exact mechanism of action of 1-[(3,4-dimethylphenoxy)acetyl]-4-(diphenylmethyl)piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has also been shown to modulate the expression of various genes involved in oxidative stress and inflammation, which could explain its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of oxidative stress and inflammation, and vasodilation. Additionally, this compound has been found to have low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[(3,4-dimethylphenoxy)acetyl]-4-(diphenylmethyl)piperazine in lab experiments is its high selectivity towards cancer cells, which reduces the risk of adverse effects on healthy cells. Additionally, this compound has been found to have low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which could affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for research on 1-[(3,4-dimethylphenoxy)acetyl]-4-(diphenylmethyl)piperazine. One of the most promising areas of investigation is the development of this compound-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for its therapeutic effects. Finally, more research is needed to optimize the synthesis and formulation of this compound to improve its bioavailability and efficacy.
Applications De Recherche Scientifique
1-[(3,4-dimethylphenoxy)acetyl]-4-(diphenylmethyl)piperazine has been extensively studied for its potential therapeutic applications in various fields such as oncology, neurology, and cardiovascular diseases. One of the most significant findings in this regard is its ability to inhibit the growth of cancer cells, particularly in breast cancer, lung cancer, and colon cancer. This compound has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to possess vasodilatory properties, which could be useful in the treatment of hypertension and other cardiovascular diseases.
Propriétés
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(3,4-dimethylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c1-21-13-14-25(19-22(21)2)31-20-26(30)28-15-17-29(18-16-28)27(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-14,19,27H,15-18,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHAUKGHAPPBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-(2-isopropoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3982339.png)

![1-[2-(4-bromophenoxy)ethyl]-3-butyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3982364.png)

![2'-methoxy-N-[(3S*,4R*)-4-methoxytetrahydrofuran-3-yl]biphenyl-3-carboxamide](/img/structure/B3982383.png)
![3-(4-chlorophenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3982389.png)

![4-{2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}morpholine](/img/structure/B3982393.png)


![5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3982403.png)
![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B3982411.png)
![N,N-diethyl-4-methoxy-3-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B3982430.png)
![1-[cyclohexyl(methyl)amino]-3-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]-2-propanol](/img/structure/B3982434.png)